Cas no 2097863-68-6 (1-{1-(5-chlorothiophene-2-carbonyl)azetidin-3-ylmethyl}pyrrolidine-2,5-dione)

1-{1-(5-chlorothiophene-2-carbonyl)azetidin-3-ylmethyl}pyrrolidine-2,5-dione 化学的及び物理的性質
名前と識別子
-
- 1-{1-(5-chlorothiophene-2-carbonyl)azetidin-3-ylmethyl}pyrrolidine-2,5-dione
- F6549-6847
- 2097863-68-6
- 1-[[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
- 1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
- AKOS032461488
-
- インチ: 1S/C13H13ClN2O3S/c14-10-2-1-9(20-10)13(19)15-5-8(6-15)7-16-11(17)3-4-12(16)18/h1-2,8H,3-7H2
- InChIKey: IQKKEDQWTQQZMJ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C(N2CC(CN3C(CCC3=O)=O)C2)=O)S1
計算された属性
- せいみつぶんしりょう: 312.0335411g/mol
- どういたいしつりょう: 312.0335411g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 437
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 85.9Ų
1-{1-(5-chlorothiophene-2-carbonyl)azetidin-3-ylmethyl}pyrrolidine-2,5-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6549-6847-5μmol |
1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione |
2097863-68-6 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6549-6847-15mg |
1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione |
2097863-68-6 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6549-6847-20mg |
1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione |
2097863-68-6 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6549-6847-30mg |
1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione |
2097863-68-6 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6549-6847-25mg |
1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione |
2097863-68-6 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6549-6847-100mg |
1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione |
2097863-68-6 | 100mg |
$372.0 | 2023-09-08 | ||
Life Chemicals | F6549-6847-2μmol |
1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione |
2097863-68-6 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6549-6847-20μmol |
1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione |
2097863-68-6 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6549-6847-1mg |
1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione |
2097863-68-6 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6549-6847-5mg |
1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione |
2097863-68-6 | 5mg |
$103.5 | 2023-09-08 |
1-{1-(5-chlorothiophene-2-carbonyl)azetidin-3-ylmethyl}pyrrolidine-2,5-dione 関連文献
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
1-{1-(5-chlorothiophene-2-carbonyl)azetidin-3-ylmethyl}pyrrolidine-2,5-dioneに関する追加情報
1-{1-(5-Chlorothiophene-2-Carbonyl)Azetidin-3-Ylmethyl}Pyrrolidine-2,5-Dione: A Comprehensive Overview
The compound 1-{1-(5-chlorothiophene-2-carbonyl)azetidin-3-ylmethyl}pyrrolidine-2,5-dione, identified by the CAS number 2097863-68-6, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrrolidine-2,5-dione core with a substituted azetidine moiety and a 5-chlorothiophene group. The integration of these functional groups imparts the molecule with distinctive chemical properties and biological activities.
The synthesis of this compound involves a series of intricate organic reactions, including nucleophilic substitutions, cyclizations, and coupling reactions. Recent advancements in synthetic methodologies have enabled chemists to optimize the synthesis pathway, improving yield and purity. The use of microwave-assisted synthesis and catalytic systems has further streamlined the process, making it more efficient and environmentally friendly. These developments highlight the importance of continuous innovation in organic synthesis to meet the demands of modern drug discovery and material science.
One of the most intriguing aspects of this compound is its pharmacological profile. Studies have demonstrated that it exhibits potent activity against various enzyme targets, making it a promising candidate for drug development. For instance, research has shown that it can inhibit key enzymes involved in inflammatory pathways, suggesting its potential application in anti-inflammatory therapies. Additionally, its ability to modulate ion channels has opened avenues for exploring its role in treating neurological disorders.
The structural features of this compound also make it an attractive candidate for materials science applications. The presence of electron-withdrawing groups like the 5-chlorothiophene moiety enhances its electronic properties, rendering it suitable for use in organic electronics. Recent studies have explored its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic devices, where its stability and conductivity are highly valued.
In terms of environmental impact, this compound has been subjected to rigorous testing to assess its biodegradability and toxicity. Initial findings indicate that it exhibits low toxicity towards aquatic organisms, which is a positive indicator for its environmental safety. However, further studies are required to fully understand its long-term effects on ecosystems.
The integration of computational chemistry techniques has significantly enhanced our understanding of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure, while molecular dynamics simulations have revealed details about its conformational flexibility. These computational tools are indispensable in predicting the behavior of such complex molecules under various conditions.
Looking ahead, the future of this compound lies in leveraging its unique properties for innovative applications. Collaborative efforts between chemists, biologists, and engineers are expected to unlock new potentials in drug discovery, materials science, and beyond. As research continues to unfold, this compound stands as a testament to the boundless possibilities inherent in organic chemistry.
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